molecular formula C14H15BrN2O2 B4976305 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide

2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide

Cat. No. B4976305
M. Wt: 323.18 g/mol
InChI Key: KFSMCHYHNWIZPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide, also known as BH-1, is a small molecule inhibitor that has shown potential as a therapeutic agent for the treatment of cancer and other diseases. BH-1 has been extensively studied in vitro and in vivo, and its mechanism of action has been elucidated.

Mechanism of Action

2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide inhibits the activity of the transcription factor Myc by binding to its DNA-binding domain. This prevents Myc from binding to its target genes and activating their expression. Myc is a key regulator of cell growth and proliferation, and its overexpression is associated with many types of cancer. By inhibiting Myc activity, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide can slow or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to have minimal toxicity in vitro and in vivo, making it a promising candidate for further development as a therapeutic agent. In addition to its anti-cancer effects, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has also been shown to have anti-inflammatory and anti-viral effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide is its specificity for Myc, which makes it a valuable tool for studying the role of Myc in cancer and other diseases. However, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.

Future Directions

Future research on 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could focus on improving its solubility and stability, as well as developing more potent analogs. In addition, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could be tested in animal models of cancer to further evaluate its therapeutic potential. Finally, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide could be tested in combination with other cancer therapies to determine if it has synergistic effects.

Synthesis Methods

2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide can be synthesized using a multi-step process. The first step involves the reaction of 3-cyclohexen-1-one with hydrazine hydrate to form 3-cyclohexen-1-ylhydrazine. This intermediate is then reacted with 2-bromobenzoyl chloride to form 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide.

Scientific Research Applications

2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-bromo-N'-(3-cyclohexen-1-ylcarbonyl)benzohydrazide has been shown to inhibit the activity of the oncogene c-Myc, which is overexpressed in many types of cancer.

properties

IUPAC Name

2-bromo-N'-(cyclohex-3-ene-1-carbonyl)benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-12-9-5-4-8-11(12)14(19)17-16-13(18)10-6-2-1-3-7-10/h1-2,4-5,8-10H,3,6-7H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSMCHYHNWIZPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NNC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

32.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198466
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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